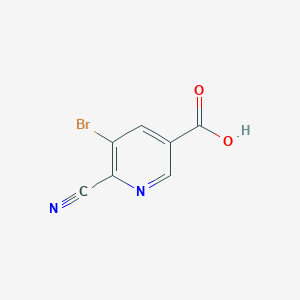

5-Bromo-6-cyanopyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-cyanopyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1211537-28-8 . Its IUPAC name is 5-bromo-6-cyanonicotinic acid . It has a molecular weight of 227.02 and is typically stored at 4 degrees Celsius . It is usually in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the electrosynthesis of 6-aminopyridine-3-carboxylic acid (6-aminonicotinic acid) by electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode has been reported .Molecular Structure Analysis

The InChI code of 5-Bromo-6-cyanopyridine-3-carboxylic acid is 1S/C7H3BrN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) .Physical And Chemical Properties Analysis

5-Bromo-6-cyanopyridine-3-carboxylic acid is a powder . It has a molecular weight of 227.02 .Applications De Recherche Scientifique

Pharmacology

In pharmacology, 5-Bromo-6-cyanopyridine-3-carboxylic acid is a valuable intermediate for the synthesis of various pharmaceutical compounds. Its cyano and carboxylic acid functional groups make it a versatile precursor for the construction of pyridine derivatives, which are often found in drugs that target a wide range of biological pathways .

Material Science

This compound serves as a building block in material science, particularly in the development of new organic materials with potential electronic or photonic properties. The bromine atom in its structure can undergo further functionalization, allowing for the creation of complex molecules tailored for specific material properties .

Biochemistry

In biochemistry, 5-Bromo-6-cyanopyridine-3-carboxylic acid can be used to modify peptides and proteins. The carboxylic acid group can form amide bonds with amino groups on biomolecules, introducing a pyridine moiety that can alter the molecule’s behavior and interaction with other biological systems .

Agriculture

The compound’s derivatives may be explored for their potential use in agriculture, such as in the synthesis of herbicides or insecticides. The bromine and cyano groups could be involved in reactions leading to compounds that affect the growth or survival of pests and weeds .

Environmental Science

In environmental science, 5-Bromo-6-cyanopyridine-3-carboxylic acid could be studied for its degradation products and their environmental impact. Understanding how this compound breaks down in nature can inform its safe use and disposal .

Analytical Chemistry

This chemical serves as a standard or reagent in analytical chemistry for the quantification and identification of similar structures within complex mixtures. It can be used in chromatography or spectroscopy methods to compare and contrast with unknown samples .

Chemical Engineering

In chemical engineering, 5-Bromo-6-cyanopyridine-3-carboxylic acid is important for process development and optimization. Its reactivity can be harnessed to design efficient synthetic routes for industrial-scale production of related compounds .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be utilized in the synthesis of nanoscale materials. The ability to introduce functional groups at specific locations on a molecule makes it a candidate for designing molecules that can self-assemble into nanostructures with desired properties .

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-6-cyanopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOGHYWEVRVBRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-cyanopyridine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)

![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)

![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)

![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)

amine hydrochloride](/img/structure/B1377447.png)